Bienvenue dans la boutique en ligne BenchChem!

2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

GABA-A receptor benzodiazepine binding site structure-activity relationship

2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide (CAS 361996-65-8; PubChem CID is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine benzamide class. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and compounds within this structural family have been documented as high-affinity ligands for central (CBR) and peripheral (PBR) benzodiazepine receptors associated with GABA-A receptor complexes.

Molecular Formula C22H19N3O2
Molecular Weight 357.4 g/mol
Cat. No. B3915547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
Molecular FormulaC22H19N3O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O2/c1-15-12-13-25-19(14-15)23-20(16-8-4-3-5-9-16)21(25)24-22(26)17-10-6-7-11-18(17)27-2/h3-14H,1-2H3,(H,24,26)
InChIKeyHSCKUZDQUMECJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide – Chemical Identity and Pharmacological Class Context


2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide (CAS 361996-65-8; PubChem CID 3467422) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine benzamide class [1]. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and compounds within this structural family have been documented as high-affinity ligands for central (CBR) and peripheral (PBR) benzodiazepine receptors associated with GABA-A receptor complexes [2]. This compound is listed in the PubChem screening library (Oprea1_474527, STK020237) and is available through multiple chemical vendors as a research-grade tool compound for pharmacological investigations.

Why Generic Substitution of 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide with Structural Analogs Carries Experimental Risk


The imidazo[1,2-a]pyridine benzamide scaffold exhibits a tight structure–activity relationship (SAR) wherein small changes in substitution pattern—such as the position of the methoxy group on the benzamide ring (ortho vs. para), the presence or absence of the 7-methyl substituent on the heterocyclic core, or the nature of the C-2 aromatic substituent (phenyl vs. thienyl)—can produce large shifts in receptor subtype selectivity and functional activity [1]. In the closely related δ-selective GABA-A positive allosteric modulator DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide), for instance, SAR studies revealed that modifications to the benzamide para-position and the C-2 heterocycle dramatically alter selectivity among α4β3δ, α6β3δ, α1βxδ, and γ2-containing receptor subtypes [2]. Consequently, substituting the target compound with seemingly similar analogs such as the des-methyl variant (CAS 361996-71-6), the 4-methoxy positional isomer (ChemSpider ID 848762), or the acetamide derivative risks introducing uncharacterized changes in target engagement, potency, and off-target profile that may confound experimental interpretation.

Quantitative Differentiation Evidence for 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide vs. Closest Analogs


7-Methyl Substituent on the Imidazo[1,2-a]pyridine Core: Differentiation from the Des-Methyl Analog (CAS 361996-71-6)

The target compound bears a 7-methyl group on the imidazo[1,2-a]pyridine ring, a substitution absent in the des-methyl analog 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 361996-71-6). In the broader class of 2-phenylimidazo[1,2-a]pyridine derivatives acting at benzodiazepine receptors, SAR studies documented in US20020032200 demonstrate that substituents at the 6- and 8-positions (adjacent to the 7-position) on the heterocyclic ring system profoundly modulate affinity and selectivity for central (CBR) versus peripheral (PBR) benzodiazepine receptors [1]. The 7-methyl group alters the electron density of the fused pyridine ring (computed LogP shifts from approximately 4.6 to 4.9 [2]), which may influence π-stacking interactions within the receptor binding pocket. However, no published study has directly compared the binding affinity or functional activity of the 7-methyl and des-methyl variants of this specific benzamide series.

GABA-A receptor benzodiazepine binding site structure-activity relationship

2-Methoxy (ortho) vs. 4-Methoxy (para) Benzamide Substitution: Differential Intramolecular Hydrogen-Bonding Capacity and Conformational Restriction

The target compound features a 2-methoxy (ortho) substituent on the benzamide phenyl ring, distinguishing it from the 4-methoxy (para) positional isomer 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (ChemSpider ID 848762) . The 2-methoxy group can participate in a six-membered intramolecular hydrogen bond with the adjacent amide NH proton (OCH₃···HN–C=O), constraining the torsional freedom of the benzamide moiety and pre-organizing the conformation for receptor binding. In the well-characterized δ-selective GABA-A modulator DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide), the para-substituent is a critical determinant of δ-subtype selectivity, with 4-chloro favoring α4/6βxδ over γ2-containing receptors [1]. The ortho substitution in the target compound alters both the electronic environment of the benzamide carbonyl (via resonance through the aromatic ring) and the conformational ensemble accessible to the molecule. No published head-to-head comparison of the 2-methoxy vs. 4-methoxy isomers exists for this scaffold.

conformational analysis intramolecular hydrogen bonding benzamide SAR

Predicted GABA-A Receptor Subtype Selectivity Profile vs. DS2 (4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide)

DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide; CAS 374084-31-8) is the best-characterized δ-subunit-selective positive allosteric modulator in the imidazo[1,2-a]pyridine benzamide class, with a reported EC₅₀ of 142 nM at recombinant α4β3δ GABA-A receptors and a selectivity ranking of α4/6βxδ > α1βxδ >> γ2 > α4β3 [1]. The target compound differs from DS2 at three positions: (a) 2-methoxy (electron-donating) replaces 4-chloro (electron-withdrawing) on the benzamide; (b) 2-phenyl replaces 2-(2-thienyl) at the imidazo C-2 position; and (c) a 7-methyl substituent is present on the heterocyclic core. Structure–function studies by Yakoub et al. (2018) on DS1/DS2 analogs demonstrated that para-position benzamide modifications were the dominant factor controlling δ-preference among α4β3δ, α6β3δ, α1βxδ, and γ2-containing receptor subtypes, with four derivatives showing selectivity for α6β3δ receptors [2]. No direct pharmacological profiling of the target compound at defined GABA-A receptor subtypes has been published.

GABA-A receptor δ-subunit selectivity positive allosteric modulator

2-Methoxybenzamide Scaffold as Hedgehog Signaling Pathway Inhibitor: Class-Level Evidence from a Related Chemical Series

Sun et al. (2021) reported that a series of 2-methoxybenzamide derivatives act as potent Hedgehog (Hh) signaling pathway inhibitors targeting the Smoothened (Smo) receptor [1]. Lead compound 21 in that series (a pyridyl-imidazole 2-methoxybenzamide structurally distinct from the target compound) demonstrated an IC₅₀ of 0.03 ± 0.01 μM (30 nM) in the Gli-luciferase reporter assay—comparable to the clinically approved Smo antagonist vismodegib (IC₅₀ = 0.02 ± 0.01 μM) [1]. Notably, compound 21 retained potency against the drug-resistant Smo D477G mutant with only a 2.4-fold IC₅₀ shift (IC₅₀ = 96 nM for mutant vs. 39 nM for wild-type Smo), whereas vismodegib was refractory to this mutant [1]. The target compound shares the 2-methoxybenzamide scaffold but embeds it within an imidazo[1,2-a]pyridine rather than a phenyl-imidazole architecture. No Hh pathway inhibition data have been reported for the target compound.

Hedgehog signaling Smoothened antagonist anticancer

Research Application Scenarios for 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide Based on Class Pharmacological Evidence


GABA-A Receptor Benzodiazepine Binding Site Pharmacological Probe Development

The 2-phenylimidazo[1,2-a]pyridine chemotype is a validated scaffold for generating high-affinity ligands at central (CBR) and peripheral (PBR) benzodiazepine binding sites on GABA-A receptors [1]. The target compound, with its 2-methoxybenzamide substitution pattern and 7-methyl group, can serve as a starting point for synthesizing derivative libraries to explore the structural determinants of CBR vs. PBR selectivity—a key parameter for developing anxiolytic agents (CBR-selective) or neuroprotective/anti-inflammatory agents (PBR-selective) with minimized sedative liability [1]. The ortho-methoxy group's capacity for intramolecular hydrogen bonding provides a conformational constraint not present in para-substituted analogs (ChemSpider ID 848762), which may be exploited to bias the conformational ensemble toward a specific receptor-bound pose [2].

δ-Subunit-Containing GABA-A Receptor Subtype Selectivity Profiling

DS2 (EC₅₀ = 142 nM at α4β3δ) remains the standard tool for studying δ-subunit-containing GABA-A receptors involved in tonic inhibition, but its selectivity is relative rather than absolute [3]. The target compound, which incorporates a 2-methoxybenzamide (cf. DS2's 4-chlorobenzamide) and a 2-phenyl group (cf. DS2's 2-thienyl), represents a distinctly substituted chemical probe that may exhibit a different subtype selectivity fingerprint across α4β3δ, α6β3δ, α1βxδ, and γ2-containing receptors. Given that Yakoub et al. (2018) identified para-position benzamide variations as the dominant selectivity determinant in DS1/DS2 analogs [4], the ortho → para shift in methoxy position between the target compound and the known 4-methoxy PET tracer [¹¹C]DS2OMe [5] makes the target compound a high-priority candidate for comparative electrophysiological profiling at recombinant GABA-A receptor subtypes.

Hedgehog Signaling Pathway Chemical Biology and Drug-Resistant Smo Mutant Studies

The 2-methoxybenzamide scaffold has been validated as a Smoothened (Smo) receptor antagonist chemotype with nanomolar potency and—critically—retained activity against the drug-resistant D477G Smo mutant that confers resistance to vismodegib [6]. While the target compound has not been tested in Hh pathway assays, it offers a structurally divergent imidazo[1,2-a]pyridine bearing the 2-methoxybenzamide pharmacophore. It could be evaluated alongside the Sun et al. compound 21 series to determine whether the imidazo[1,2-a]pyridine architecture supports a distinct Smo binding mode that may overcome additional resistance mutations. The compound's computed LogP of 4.9 and molecular weight of 357.4 g/mol place it within favorable drug-like property space for cell-based Hh reporter assays.

Structure–Activity Relationship (SAR) Expansion of Imidazopyridine Benzamide Libraries

Published SAR campaigns on imidazo[1,2-a]pyridine benzamides have systematically varied substituents at the benzamide para-position and the heterocyclic C-2 position [4], but the 2-methoxy (ortho) – 7-methyl – 2-phenyl substitution triad present in the target compound is notably underrepresented in the disclosed chemical space. Acquiring this compound enables SAR-by-catalog exploration of three underexplored molecular features simultaneously: (i) ortho- vs. para-methoxy topology on the benzamide, (ii) presence vs. absence of the 7-methyl group on the imidazopyridine core, and (iii) the 2-methoxybenzamide vs. 4-chlorobenzamide electronic character. These features map to known selectivity determinants and can guide medicinal chemistry optimization toward enhanced subtype selectivity or improved physicochemical properties.

Quote Request

Request a Quote for 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.